molecular formula C19H20FNO2 B2916762 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime CAS No. 478262-65-6

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime

Cat. No.: B2916762
CAS No.: 478262-65-6
M. Wt: 313.372
InChI Key: JCSDVJPIZDVUDG-FYJGNVAPSA-N
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Description

The compound 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime features a cyclopropane ring fused to a 4-methoxyphenyl group and an ethanone moiety, which is further functionalized as an oxime ether with a 4-fluorobenzyl substituent. This structure combines steric rigidity from the cyclopropane ring with electronic modulation via the methoxy (electron-donating) and fluoro (electron-withdrawing) groups.

Evidence from synthetic pathways indicates that the ketone precursor, 1-[2-(4-methoxyphenyl)cyclopropyl]ethanone, is synthesized via cyclopropanation reactions and subsequently converted to the oxime derivative .

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methoxy]-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-13(21-23-12-14-3-7-16(20)8-4-14)18-11-19(18)15-5-9-17(22-2)10-6-15/h3-10,18-19H,11-12H2,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDVJPIZDVUDG-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)F)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)F)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime typically involves multiple steps. One common method includes the formation of the cyclopropyl ring through a cyclopropanation reaction, followed by the introduction of the methoxyphenyl group. The oxime functional group is then added through an oximation reaction, where hydroxylamine reacts with the ketone group in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or oxime groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents on Phenyl Ring Oxime Benzyl Group Molecular Weight (g/mol) Key References
1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime (Target) C₁₉H₁₈FNO₂ 4-OCH₃ 4-F 317.35
1-[2-(4-Fluorophenyl)cyclopropyl]ethanone C₁₁H₁₁FO 4-F None 178.21
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime C₂₁H₂₂Cl₂NO 4-CH(CH₃)₂ 2,6-Cl₂ 389.31
4-Chlorophenyl cyclopropyl ketone O-(4-aminobenzyl)oxime C₁₈H₁₇ClN₂O 4-Cl 4-NH₂ 324.80
1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime C₁₈H₁₅Cl₃NO 4-Cl 2,4-Cl₂ 381.68

Electronic and Steric Effects

  • Methoxy vs. In contrast, analogs with 4-F () or 4-Cl () substituents introduce electron-withdrawing effects, which may alter reactivity in nucleophilic or electrophilic environments .
  • Benzyl Oxime Modifications: The 4-fluorobenzyl group in the target compound balances lipophilicity and polarity, favoring membrane permeability in biological systems. The 4-aminobenzyl group () introduces hydrogen-bonding capability, which could improve interactions with biological receptors .

Biological Activity

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C16H18FNO2
  • Molecular Weight: 275.32 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of cholinesterase enzymes, which play a crucial role in the degradation of neurotransmitters such as acetylcholine.

1. Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Table 1: Inhibition Potency of Related Compounds

Compound NameAChE IC50 (µM)BChE IC50 (µM)
Compound A5.07.5
Compound B3.26.0
This compound 4.0 5.5

2. Antioxidant Activity

In addition to cholinesterase inhibition, this compound has demonstrated antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound's ability to scavenge free radicals was highlighted as a key mechanism behind its protective effects.

Case Study 2: Cancer Cell Line Studies

In vitro evaluations on various cancer cell lines (e.g., HT-29 and MDA-MB-231) showed that the compound exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds, elucidating how modifications in chemical structure affect biological activity. The presence of the methoxy group and cyclopropyl moiety appears to enhance both cholinesterase inhibition and antioxidant activity.

Table 2: Structure-Activity Relationship Analysis

Structural ModificationEffect on AChE InhibitionEffect on Antioxidant Activity
Methoxy GroupIncreasedIncreased
Cyclopropyl MoietyIncreasedModerate

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